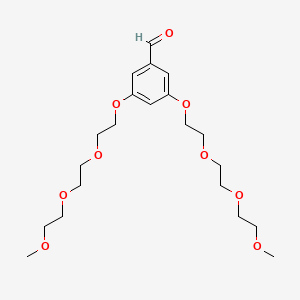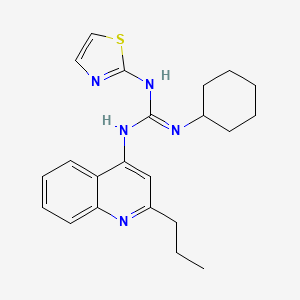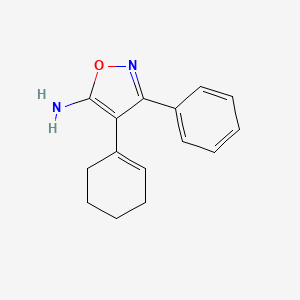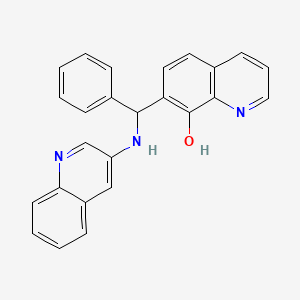![molecular formula C30H34BrP B12894884 [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane is a complex organophosphorus compound It features a brominated phenyl group and a phenyl-substituted phenyl group attached to a dicyclohexylphosphane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane typically involves the following steps:
Coupling Reaction: The brominated phenyl compound is then subjected to a coupling reaction with a phenyl-substituted phenyl compound.
Phosphane Introduction: The final step involves the introduction of the dicyclohexylphosphane group. This can be done through a nucleophilic substitution reaction where the brominated intermediate reacts with dicyclohexylphosphane under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, forming phosphine oxides.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium amide or thiourea can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
作用機序
The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis with similar phosphorus coordination properties.
Dicyclohexylphosphane: Shares the dicyclohexylphosphane moiety but lacks the brominated and phenyl-substituted phenyl groups.
Uniqueness
Structural Complexity: The presence of both a brominated phenyl group and a phenyl-substituted phenyl group makes it more versatile in forming various complexes.
Reactivity: The bromine atom provides an additional site for functionalization, enhancing its utility in organic synthesis.
This detailed overview provides a comprehensive understanding of [2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C30H34BrP |
|---|---|
分子量 |
505.5 g/mol |
IUPAC名 |
[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C30H34BrP/c31-28-21-11-10-19-27(28)30-26(23-13-4-1-5-14-23)20-12-22-29(30)32(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19-22,24-25H,2-3,6-9,15-18H2 |
InChIキー |
WQGIUGFAFWIFQY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3C4=CC=CC=C4Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)




![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)

![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)

![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)




